2,6-Dimethoxy-I(2)-oxobenzenepropanal
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Overview
Description
3-(2,6-Dimethoxyphenyl)-3-oxopropanal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propanal moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethoxyphenyl)-3-oxopropanal typically involves the reaction of 2,6-dimethoxybenzaldehyde with an appropriate reagent to introduce the oxopropanal group. One common method is the use of a Claisen-Schmidt condensation reaction, where 2,6-dimethoxybenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of 3-(2,6-dimethoxyphenyl)-3-oxopropanal may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethoxyphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
3-(2,6-Dimethoxyphenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethoxyphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzaldehyde: Shares the dimethoxyphenyl group but lacks the oxopropanal moiety.
3-(2,6-Dimethoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an oxopropanal group.
2,6-Dimethoxyphenol: Contains the dimethoxyphenyl group with a hydroxyl group.
Uniqueness
3-(2,6-Dimethoxyphenyl)-3-oxopropanal is unique due to the presence of both the dimethoxyphenyl and oxopropanal groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
114568-20-6 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5,7H,6H2,1-2H3 |
InChI Key |
ODGQWNFWOCTITL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CC=O |
Origin of Product |
United States |
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